Physicochemical Differentiation: Boiling Point and Lipophilicity vs. N,N-Dimethylethylenediamine
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine exhibits a substantially higher boiling point (122.9 °C) and increased lipophilicity (LogP 0.99) relative to the structurally simpler N,N-dimethylethylenediamine (DMEDA, CAS 108-00-9) [1]. This differential physical property profile directly informs solvent selection, purification strategy, and process safety considerations during procurement and experimental planning [2].
| Evidence Dimension | Boiling Point and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Boiling Point: 122.9 ± 8.0 °C; LogP: 0.99 |
| Comparator Or Baseline | N,N-Dimethylethylenediamine (DMEDA, CAS 108-00-9): Boiling Point 93.5 ± 8.0 °C; LogP: -0.85 |
| Quantified Difference | Δ Boiling Point ≈ +29.4 °C; Δ LogP ≈ +1.84 log units |
| Conditions | Boiling point measured at 760 mmHg; LogP calculated via ACD/Labs or EPISuite methods |
Why This Matters
The elevated boiling point enables higher-temperature reaction conditions without solvent loss, while increased lipophilicity enhances solubility in non-polar media and membrane permeability for biological applications.
- [1] ChemSpider. 1,1-Dimethylethylenediamine – Boiling Point and LogP. Legacy ChemSpider. View Source
- [2] Wikipedia. 1,1-Dimethylethylenediamine – Boiling Point. Wikipedia. View Source
